7-(Allyloxy)-2,2-dimethylchroman-4-one

Description

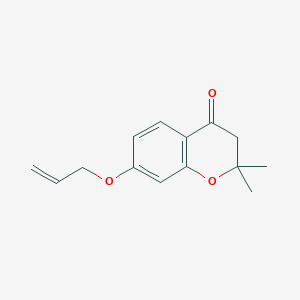

7-(Allyloxy)-2,2-dimethylchroman-4-one is a synthetic derivative of the chroman-4-one scaffold, a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and therapeutic agents . The compound features a chroman-4-one core (2,3-dihydro-4-oxo-4H-1-benzopyran) substituted with an allyloxy group (-OCH2CHCH2) at position 7 and two methyl groups at position 2 (Figure 1). Its molecular formula is C14H16O3 (derived by adding an allyloxy group to the parent 2,2-dimethylchroman-4-one, C11H12O3), with a molecular weight of 244.28 g/mol.

Properties

CAS No. |

100883-69-0 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

2,2-dimethyl-7-prop-2-enoxy-3H-chromen-4-one |

InChI |

InChI=1S/C14H16O3/c1-4-7-16-10-5-6-11-12(15)9-14(2,3)17-13(11)8-10/h4-6,8H,1,7,9H2,2-3H3 |

InChI Key |

VNGUHTNKUKMDLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2,2-dimethylchroman-4-one typically involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. This reaction is often carried out under metal-free conditions using oxamic acids as radical precursors . The reaction conditions are generally mild, and the process is known for its high functional group tolerance and broad substrate scope .

Industrial Production Methods: While specific industrial production methods for 7-(Allyloxy)-2,2-dimethylchroman-4-one are not extensively documented, the general approach involves the use of readily available substrates and operational simplicity. The metal-free conditions and broad substrate compatibility make this method attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-(Allyloxy)-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the chroman-4-one core.

Substitution: Substitution reactions, particularly at the allyloxy group, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include various functionalized chroman-4-one derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antibacterial and antioxidant properties.

Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Allyloxy)-2,2-dimethylchroman-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with varying substituents at positions 5, 6, 7, or 8 of the chroman-4-one scaffold. Table 1 highlights critical comparisons:

Table 1: Structural and Physicochemical Comparison of Chroman-4-one Derivatives

Key Observations:

- Substituent Position and Electronic Effects: The allyloxy group at position 7 (para to the carbonyl) induces distinct NMR chemical shifts.

- Synthetic Accessibility: Allyloxy derivatives may require protective strategies during synthesis (e.g., allylation of phenolic precursors), similar to methods for 7-hydroxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.